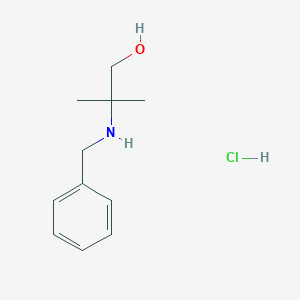

2-(Benzylamino)-2-methyl-1-propanol hydrochloride

Beschreibung

Contemporary Relevance in Organic Synthesis and Catalysis

In the field of modern organic chemistry, 2-(Benzylamino)-2-methyl-1-propanol hydrochloride is primarily recognized as a key intermediate and building block. unilongmaterial.comcymitquimica.com Its utility stems from the two reactive functional groups—the secondary amine and the primary alcohol—which can be selectively manipulated to construct more complex molecular frameworks. cymitquimica.com

A particularly significant application of this compound is in the synthesis of specialized ligands for asymmetric catalysis. unilongmaterial.com Specifically, it is a precursor for the structural modification and creation of oxazoline (B21484) ligands. unilongmaterial.com The amino alcohol is used to construct the chiral oxazoline ring, a privileged scaffold in asymmetric synthesis. Ligands incorporating the oxazoline moiety, such as phosphino-oxazolines (PHOX ligands), are instrumental in a wide array of metal-catalyzed reactions, including hydrogenations, allylic alkylations, and hydrosilylations, where they effectively induce enantioselectivity. The development of novel catalytic systems is an active area of research, with amino alcohols in general being explored for their potential in copper- and tungsten-catalyzed reactions, among others. researchgate.netrsc.orgnih.gov The predictable stereochemical control exerted by these ligands is crucial for the efficient synthesis of enantiomerically pure compounds, which is a fundamental requirement in the pharmaceutical industry.

Strategic Significance as a Chiral Synthon and Auxiliary

The strategic value of this compound in asymmetric synthesis is centered on its identity as a chiral precursor. The molecule possesses a stereogenic center at the carbon atom bonded to the benzylamino group. Although it is typically synthesized and supplied as a racemic mixture, its potential is fully realized upon separation into its constituent enantiomers through a process known as chiral resolution. wikipedia.org This separation is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, which allows for the separation of the enantiomers based on differences in their physical properties, like solubility. wikipedia.orgrsc.org

Once resolved, each enantiomer of 2-(benzylamino)-2-methyl-1-propanol becomes a valuable chiral synthon , or building block. nih.gov These enantiomerically pure synthons can be incorporated into the total synthesis of complex target molecules, ensuring the correct absolute stereochemistry in the final product. This is of critical importance in medicinal chemistry, where the biological activity of a drug is often dependent on a single enantiomer. cymitquimica.com

Furthermore, the structure of this amino alcohol makes it an ideal candidate for use as a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a reaction. The inherent chirality of the auxiliary creates a diastereomeric transition state that favors the formation of one stereoisomer over the other. After the desired transformation, the auxiliary can be cleaved from the product and potentially recovered for reuse. The amine and alcohol functionalities in 2-(benzylamino)-2-methyl-1-propanol provide convenient handles for its temporary attachment to a substrate, allowing it to guide subsequent stereoselective reactions.

Scope and Trajectories of Fundamental Chemical Investigations

The ongoing and future research involving this compound is focused on several key trajectories that leverage its unique structural and chemical properties.

A primary avenue of investigation is the continued design and synthesis of novel oxazoline-based ligands. unilongmaterial.comnih.gov Researchers are exploring how modifications to the basic structure derived from this amino alcohol can fine-tune the electronic and steric properties of the resulting ligands. The goal is to develop catalysts with enhanced activity, selectivity, and broader substrate scope for challenging asymmetric transformations. researchgate.net

A direct extension of this work involves applying these novel ligands to the synthesis of complex and biologically active molecules. For instance, oxazolines derived from the related precursor 2-amino-2-methylpropan-1-ol have been utilized in the synthesis of unique heterocyclic systems like benzosiloxaboroles, which have demonstrated significant antimicrobial activity. nih.gov This illustrates a clear trajectory from a simple building block to the creation of compounds with potential therapeutic applications.

Furthermore, the compound serves as a model and starting point for broader investigations into amino alcohol chemistry. Fundamental studies on how the interplay between the amino and hydroxyl groups influences catalytic cycles, reaction mechanisms, and stereochemical outcomes are crucial for the rational design of future catalysts. rsc.orgmdpi.com Its role as a precursor in organic synthesis also positions it as a valuable intermediate in the development of new pharmaceuticals and functional materials, where the introduction of a chiral amino alcohol motif is often a key step. cymitquimica.comresearchgate.net

Data Tables

Table 1: Chemical Identity of this compound

| Attribute | Value | Source(s) |

| CAS Number | 78533-50-3 | nih.gov |

| Molecular Formula | C₁₁H₁₈ClNO | nih.gov |

| Molecular Weight | 215.72 g/mol | nih.gov |

| IUPAC Name | 2-(benzylamino)-2-methylpropan-1-ol;hydrochloride | nih.gov |

Table 2: Physical Properties of 2-(Benzylamino)-2-methyl-1-propanol (Free Base)

| Property | Value | Source(s) |

| CAS Number | 10250-27-8 | chemicalbook.comnih.gov |

| Molecular Formula | C₁₁H₁₇NO | cymitquimica.comnih.gov |

| Molecular Weight | 179.26 g/mol | cymitquimica.com |

| Appearance | Colorless to light yellow liquid | unilongmaterial.com |

| Melting Point | 68-70 °C | - |

Table 3: Key Synthetic Precursors

| Precursor Name | CAS Number | Role in Synthesis | Source(s) |

| 2-Amino-2-methyl-1-propanol (B13486) | 124-68-5 | Provides the core amino alcohol structure | chemicalbook.com |

| Benzaldehyde (B42025) | 100-52-7 | Provides the benzyl (B1604629) group via reductive amination | chemicalbook.com |

| Sodium Borohydride (B1222165) | 16940-66-2 | Reducing agent for the imine intermediate | chemicalbook.com |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-(benzylamino)-2-methylpropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-11(2,9-13)12-8-10-6-4-3-5-7-10;/h3-7,12-13H,8-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCSNMHYNROASE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-(Benzylamino)-2-methyl-1-propanol Hydrochloride

The synthesis of 2-(benzylamino)-2-methyl-1-propanol, the free base of the title compound, is primarily achieved through several key chemical strategies. These methods leverage common starting materials and well-understood reaction mechanisms to construct the target molecule.

Reductive Amination Reactions in β-Amino Alcohol Synthesis

Reductive amination stands out as a primary and efficient method for the synthesis of 2-(benzylamino)-2-methyl-1-propanol. This reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is subsequently reduced to the desired amine. In this specific synthesis, benzaldehyde (B42025) and 2-amino-2-methyl-1-propanol (B13486) are the key precursors.

The initial step is the formation of an N-benzylidene-2-methyl-1-propan-2-amine intermediate through the reaction of benzaldehyde and 2-amino-2-methyl-1-propanol. This imine is then reduced in situ to yield the final product. A common reducing agent for this transformation is sodium borohydride (B1222165). prepchem.comchemicalbook.com One documented procedure involves heating a mixture of benzaldehyde, 2-amino-2-methyl-1-propanol, and a catalytic amount of glacial acetic acid in benzene (B151609) with azeotropic removal of water to form the imine. prepchem.com The subsequent reduction of the isolated imine intermediate is carried out using sodium borohydride in ethanol. prepchem.com

Another approach utilizes sodium triacetoxyborohydride (B8407120) as the reducing agent in dichloromethane (B109758) (DCM) or dichloroethane (DCE) at room temperature. chemicalbook.com This one-pot method provides a convenient route to the desired product with a reported yield of 62%. chemicalbook.com

Table 1: Examples of Reductive Amination for the Synthesis of 2-(Benzylamino)-2-methyl-1-propanol

| Precursors | Reducing Agent | Solvent(s) | Reaction Conditions | Yield |

|---|---|---|---|---|

| Benzaldehyde, 2-Amino-2-methyl-1-propanol | Sodium borohydride | Benzene, Ethanol | Reflux in benzene, then reduction at room temperature | Not specified |

| Benzaldehyde, 2-Amino-2-methyl-1-propanol | Sodium triacetoxyborohydride | Dichloroethane (DCE) | Room temperature, 3 hours | 62% |

| Benzaldehyde, 2-Amino-2-methyl-1-propanol | Sodium borohydride | Dichloromethane, Methanol (B129727) | Room temperature, 1 hour (reduction step) | 96% |

Nucleophilic Addition and Substitution Strategies

The synthesis of 2-(benzylamino)-2-methyl-1-propanol inherently involves nucleophilic addition. The formation of the imine intermediate in the reductive amination pathway begins with the nucleophilic attack of the amino group of 2-amino-2-methyl-1-propanol on the carbonyl carbon of benzaldehyde.

De novo Synthesis Approaches from Common Precursors

The synthesis of the key precursor, 2-amino-2-methyl-1-propanol, can be considered a de novo approach in the context of the final product's synthesis. Various methods for the preparation of this amino alcohol have been documented.

One patented method describes the synthesis of 2-amino-2-methyl-1-propanol starting from 2-chloropropane (B107684) and sodium cyanide to form 2-methyl-propionitrile. This is followed by an aldol (B89426) reaction with formaldehyde (B43269) to yield 2,2-dimethyl-3-hydroxypropionitrile. Subsequent hydrolysis and a Hoffman degradation reaction produce the desired 2-amino-2-methyl-1-propanol. google.com Another approach involves the reaction of isobutene with chlorine and acetonitrile, followed by hydrolysis. google.com A different synthetic route starts with the reaction of 2-nitro-propanol with a formaldehyde solution to generate 2-nitro-2-methyl-1-propanol, which is then hydrogenated to 2-amino-2-methyl-1-propanol. globethesis.com

Optimization and Refinement of Synthetic Protocols

The efficiency of the synthesis of this compound is dependent on the optimization of the reaction conditions. Key areas of refinement include the choice of catalytic systems and the control of reaction parameters.

Catalytic Hydrogenation and Transfer Hydrogenation Methods

Catalytic hydrogenation is a crucial step in many synthetic routes, particularly in the reduction of the imine intermediate or in the synthesis of the 2-amino-2-methyl-1-propanol precursor from a nitro-containing intermediate. For the reductive amination of benzaldehyde, palladium on carbon (Pd/C) is a commonly used catalyst. researchgate.net The efficiency of such catalysts can be influenced by the properties of the support material. researchgate.net

Transfer hydrogenation offers an alternative to the use of high-pressure hydrogen gas. This method employs a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a metal catalyst. Ruthenium(II) complexes have been shown to be highly active catalysts for the transfer hydrogenation of imines, which is the key intermediate in the synthesis of 2-(benzylamino)-2-methyl-1-propanol. udla.club.edu For example, ruthenium(II) complexes with nitrogen-phosphorus-nitrogen (NPN) ligands have demonstrated high turnover frequencies in the transfer hydrogenation of benzylideneanilines using 2-propanol as the hydrogen source. udla.cl

Influence of Reaction Parameters on Yield and Purity (e.g., Temperature, Solvent, Stoichiometry)

The yield and purity of 2-(benzylamino)-2-methyl-1-propanol are significantly influenced by various reaction parameters.

Temperature: In the synthesis of 2-amino-2-methyl-1-propanol via the Hoffman degradation of 2,2-dimethyl-3-hydroxypropanamide, the reaction temperature is a critical parameter, with specific examples showing reactions conducted at temperatures ranging from 60°C to 86°C. google.com For the reductive amination itself, one procedure specifies heating to reflux in benzene for the imine formation step, followed by reduction at room temperature. prepchem.com Another example carries out the entire one-pot reaction at room temperature. chemicalbook.com

Solvent: The choice of solvent can impact the reaction rate and selectivity. For the reductive amination of benzaldehyde and 2-amino-2-methyl-1-propanol, various solvents have been employed, including benzene, ethanol, dichloromethane, and dichloroethane. prepchem.comchemicalbook.com The use of a water separator with benzene indicates the importance of removing water to drive the imine formation equilibrium forward. prepchem.com In some cases, a mixture of solvents is used, such as dichloromethane for the imine formation and methanol for the reduction step. chemicalbook.com

Stoichiometry: The molar ratio of the reactants plays a crucial role in maximizing the yield and minimizing side products. In the synthesis of 2-benzoylamino-2-methyl-1-propanol, a precursor with a similar backbone, a 2:1 molar ratio of 2-amino-2-methyl-1-propanol to benzoyl chloride was used to ensure complete reaction of the acid chloride. prepchem.com For the reductive amination leading to 2-(benzylamino)-2-methyl-1-propanol, one procedure uses a slight excess of benzaldehyde and a larger excess of the reducing agent, sodium triacetoxyborohydride. chemicalbook.com Another example uses equimolar amounts of benzaldehyde and 2-amino-2-methyl-1-propanol for the imine formation, followed by the addition of sodium borohydride. prepchem.com

Table 2: Influence of Reaction Parameters on the Synthesis of 2-(benzylamino)-2-methyl-1-propanol and its Precursors

| Reaction Step | Parameter | Conditions | Effect on Yield/Purity |

|---|---|---|---|

| Imine Formation | Solvent | Benzene (with water separator) | Drives equilibrium towards imine formation |

| Imine Formation | Temperature | Reflux | Increases reaction rate |

| Reduction | Reducing Agent | Sodium borohydride vs. Sodium triacetoxyborohydride | Different reactivity and handling requirements |

| Reduction | Temperature | Room Temperature | Mild conditions, can affect reaction time |

| Precursor Synthesis (Hoffman Degradation) | Temperature | 60-86°C | Affects reaction rate and potentially side reactions |

| Overall Reaction | Stoichiometry | Equimolar or slight excess of one reactant | Can influence conversion and minimize unreacted starting materials |

Stereoselective Synthesis and Chiral Induction

The stereochemistry of 2-(benzylamino)-2-methyl-1-propanol and its derivatives is of significant interest in asymmetric synthesis. The inherent chirality of this amino alcohol allows it to be used as a controlling element in stereoselective transformations.

Application of 2-(Benzylamino)-2-methyl-1-propanol as a Chiral Auxiliary in Asymmetric Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.orgyork.ac.uk Chiral 1,2-amino alcohols are a well-established class of auxiliaries used to achieve high levels of stereocontrol in reactions such as the alkylation of enolates and aldol reactions. acs.org

While specific literature detailing 2-(benzylamino)-2-methyl-1-propanol as a widely-used auxiliary is limited, its structure is analogous to other successful amino alcohol auxiliaries, such as pseudoephedrine. In a typical application, the auxiliary is first reacted with a carboxylic acid or its derivative to form a chiral amide or imide (e.g., an oxazolidinone). blogspot.com The steric bulk of the auxiliary then shields one face of the resulting enolate, forcing an incoming electrophile (like an alkyl halide or an aldehyde) to approach from the less hindered face. blogspot.comharvard.edu This process leads to the formation of a new stereocenter with a predictable configuration relative to the stereocenter of the auxiliary. The high degree of diastereoselectivity is often achieved through the formation of a rigid, chelated transition state involving a metal cation (e.g., lithium or boron). wikipedia.orgblogspot.com After the reaction, the auxiliary can be cleaved and recovered for reuse. york.ac.uk

The table below summarizes common asymmetric reactions where chiral amino alcohol auxiliaries are employed.

| Reaction Type | General Mechanism | Typical Diastereomeric Ratio (d.r.) |

| Asymmetric Alkylation | Formation of a chiral amide, deprotonation to a Z-enolate, and reaction with an alkyl halide. harvard.eduwilliams.edu | >95:5 |

| Asymmetric Aldol Reaction | Formation of a chiral imide, conversion to a boron or lithium enolate, and reaction with an aldehyde via a Zimmerman-Traxler transition state. wikipedia.orgyoutube.com | >97:3 |

| Asymmetric Conjugate Addition | Use of the chiral auxiliary to direct the 1,4-addition of organometallic reagents to α,β-unsaturated systems. | >90:10 |

Enantioselective Methodologies for Derivatives

The synthesis of enantiomerically pure derivatives of 2-(benzylamino)-2-methyl-1-propanol, which are chiral 1,2-amino alcohols, is a key objective in pharmaceutical and fine chemical synthesis. acs.org Modern methodologies often rely on catalytic asymmetric reactions to avoid the use of stoichiometric chiral reagents.

One powerful strategy is the asymmetric hydrogenation or transfer hydrogenation of α-amino ketones. acs.orgresearchgate.net In this approach, a prochiral α-amino ketone is reduced to the corresponding chiral amino alcohol using a chiral catalyst. Highly efficient catalysts based on iridium and ruthenium, complexed with chiral spiro ligands, have been developed that can achieve excellent enantioselectivity (up to 99.9% ee) and high turnover numbers. acs.orgresearchgate.net

Another approach is the catalytic enantioselective reductive coupling of N-substituted allyl groups to ketones. nih.gov This method, often catalyzed by copper complexes with chiral ligands, allows for the construction of chiral 1,2-amino alcohol structures with high levels of regio-, diastereo-, and enantioselectivity. nih.gov Various other methods, including photoredox-catalyzed additions and cross-pinacol couplings, have also been developed for the asymmetric synthesis of 1,2-amino alcohols. organic-chemistry.org

The following table highlights key enantioselective methods for synthesizing chiral 1,2-amino alcohols.

| Method | Catalyst/Reagent | Substrate | Enantiomeric Excess (ee) |

| Asymmetric Transfer Hydrogenation | Ruthenium-TsDPEN Complex | α-Amino Ketone HCl Salts | >99% |

| Asymmetric Hydrogenation | Chiral Spiro Iridium Complex | α-Amino Ketones | 97–99.9% |

| Cu-Catalyzed Reductive Coupling | Copper-Chiral Phosphine Complex | Ketones and Allenamides | High (recrystallizable to >99%) |

| Photoredox-Catalyzed Addition | Chiral Oxazaborolidinium Ion | α-Aminoalkyl Radicals and Ketones | High |

Diastereoselective Control in Intermediate Formation

Achieving control over the relative stereochemistry (diastereoselectivity) is crucial when synthesizing molecules with multiple stereocenters, such as complex intermediates derived from 2-(benzylamino)-2-methyl-1-propanol.

A highly reliable method for controlling stereochemistry during C-C bond formation is the use of N-tert-butanesulfinyl imines (derived from Ellman's auxiliary). nih.gov The chiral sulfinamide group directs the nucleophilic addition to the imine carbon, allowing for the predictable synthesis of chiral amines. osi.lv The addition of organometallic reagents (e.g., acetylides) to chiral N-tert-butanesulfinyl aldimines proceeds with high diastereoselectivity, which is dictated by a rigid, six-membered chair-like transition state involving chelation of the metal to the sulfinyl oxygen and the imine nitrogen. nih.gov

Another strategy involves the diastereoselective reductive amination of β-hydroxy ketones or related 2-oxo-1,3-diols. scielo.br In this process, the existing stereocenter of the hydroxyl group directs the stereochemical outcome of the amine installation at the adjacent carbonyl position. The stereoselectivity is governed by Felkin-Anh or chelation-controlled models, depending on the reagents and substrate. This approach allows for the synthesis of anti or syn 1,2-amino alcohol motifs. scielo.br Such methods are instrumental in building up the carbon skeleton of complex molecules while precisely controlling the spatial arrangement of functional groups. nih.gov

The table below provides an example of a diastereoselective reaction used to form a chiral amine intermediate.

| Reaction | Substrate | Reagent/Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| Addition to Sulfinyl Imine | Chiral N-tert-butanesulfinyl aldimine | Lithium Bromoacetylide, THF, -78 °C | (R,R)-Propargylamine | 3:1 to >20:1 |

Molecular Structure, Dynamics, and Spectroscopic Characterization

Advanced Spectroscopic Probes for Structural Elucidation

The precise determination of the three-dimensional structure and electronic environment of 2-(Benzylamino)-2-methyl-1-propanol hydrochloride relies on the application of sophisticated spectroscopic methodologies. These techniques provide a window into the molecular framework, revealing intricate details about atomic connectivity, spatial arrangement, and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled information regarding the chemical environment and connectivity of atoms within a molecule.

For the ¹H NMR spectrum, one would anticipate distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl and propanol (B110389) moieties, the methyl protons, and the hydroxyl and amine protons. The chemical shifts and coupling patterns of these signals would be influenced by the presence of the hydrochloride, which protonates the amine group, leading to downfield shifts of adjacent protons.

Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. The carbonyl carbon of the benzyl group, the quaternary carbon, the methylene carbons, and the methyl carbons would each appear at characteristic chemical shifts. The protonation of the amino group would also be expected to influence the chemical shifts of nearby carbon atoms.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet |

| Benzyl CH₂ | 3.8 - 4.2 | Singlet/Doublet |

| Propanol CH₂ | 3.5 - 3.9 | Multiplet |

| Methyl (CH₃)₂ | 1.2 - 1.6 | Singlet |

| NH₂⁺ | 8.0 - 9.5 | Broad Singlet |

| OH | 4.0 - 5.5 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 125 - 140 |

| Quaternary C | 55 - 65 |

| Benzyl CH₂ | 45 - 55 |

| Propanol CH₂ | 60 - 70 |

| Methyl (CH₃)₂ | 20 - 30 |

To unambiguously assign the ¹H and ¹³C NMR spectra and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would provide a detailed bonding map of this compound.

Deuterium (B1214612) labeling is a powerful technique used in conjunction with NMR spectroscopy to simplify complex spectra and to probe specific molecular sites. By selectively replacing protons with deuterium atoms, the corresponding signals in the ¹H NMR spectrum disappear, aiding in the assignment of overlapping resonances. For this compound, deuterium exchange with D₂O could be used to identify the labile amine and hydroxyl protons, as their signals would broaden or disappear from the spectrum. Furthermore, the synthesis of specifically deuterated analogues could provide more detailed conformational information by analyzing changes in coupling constants and relaxation times.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.

An IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the protonated amine group would appear as a series of bands in the 2400-3000 cm⁻¹ region. C-H stretching vibrations of the aromatic and aliphatic groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region, and a C-O stretching vibration would likely appear between 1000 and 1200 cm⁻¹.

Raman spectroscopy, a complementary technique to IR, would also provide valuable structural information. Strong Raman scattering is often observed for symmetric vibrations and non-polar bonds. Therefore, the aromatic ring vibrations and C-C skeletal modes of this compound would be expected to produce prominent signals in the Raman spectrum.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| N-H⁺ | Stretching | 2400 - 3000 (multiple bands) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O | Stretching | 1000 - 1200 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In the mass spectrum of 2-(Benzylamino)-2-methyl-1-propanol, the protonated molecular ion [M+H]⁺ has been observed at a mass-to-charge ratio (m/z) of 180.0. chemicalbook.com

For the hydrochloride salt, under typical electrospray ionization (ESI) or liquid chromatography-mass spectrometry (LC-MS) conditions, the same protonated molecule at m/z 180.0 would be expected as the primary ion observed. chemicalbook.com The fragmentation of this ion would provide valuable structural information. A prominent fragmentation pathway would likely involve the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), leading to the formation of a stable benzylic cation or a resonance-stabilized iminium ion. The loss of a water molecule from the propanol moiety is another plausible fragmentation pathway.

Table 4: Expected Key Mass Spectral Fragments for 2-(Benzylamino)-2-methyl-1-propanol

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M+H]⁺ | C₁₁H₁₈NO⁺ | 180.0 |

| [M+H - H₂O]⁺ | C₁₁H₁₆N⁺ | 162.0 |

| [C₇H₈N]⁺ | Benzylaminium ion | 106.1 |

| [C₇H₇]⁺ | Tropylium ion | 91.1 |

| [C₄H₁₀NO]⁺ | 2-amino-2-methyl-1-propanol (B13486) fragment | 88.1 |

Crystallographic Analysis and Solid-State Architectures

Crystallographic analysis, particularly through X-ray diffraction, provides definitive information about the arrangement of atoms in a solid-state crystalline lattice. This data is crucial for understanding the compound's absolute configuration, how its molecules pack together, and whether it can exist in different crystalline forms (polymorphism).

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. The structure of 2-(Benzylamino)-2-methyl-1-propanol contains a chiral center at the carbon atom bonded to the amino group, the benzyl group, the methyl group, and the propanol backbone. An SCXRD study would unambiguously establish the R or S configuration of this stereocenter in a crystalline sample. However, a thorough search of scientific databases, including the Cambridge Structural Database (CSD), reveals no published single-crystal X-ray diffraction data for this compound.

Crystal Packing and Supramolecular Interactions

In the solid state, molecules of this compound would be expected to arrange themselves in a highly ordered crystal lattice. This packing is governed by a variety of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions from the benzyl groups. The protonated amine and the hydroxyl group are strong hydrogen bond donors, while the chloride ion is a hydrogen bond acceptor. These interactions would create a complex supramolecular architecture. Without crystallographic data, any description of the crystal packing and specific intermolecular interactions remains speculative.

Polymorphism and Crystalline Form Characterization

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can have distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is particularly critical in the pharmaceutical industry. There are currently no published studies investigating the potential polymorphic forms of this compound. Such an investigation would typically involve techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and microscopy.

Computational Structural Elucidation and Conformational Landscape

In the absence of experimental data, computational chemistry methods serve as powerful tools to predict molecular structures and explore their dynamic behavior.

Molecular Dynamics Simulations for Conformational Sampling

The 2-(Benzylamino)-2-methyl-1-propanol molecule possesses several rotatable bonds, allowing it to adopt numerous conformations in solution or in the gas phase. Molecular Dynamics (MD) simulations could be used to model the movement of the atoms in the molecule over time, providing a detailed picture of its conformational landscape. This would help identify the most stable conformers and the energy barriers between them. At present, there are no published molecular dynamics simulation studies specifically focused on this compound.

Energy Minimization and Potential Energy Surface Analysis

The potential energy surface is a multidimensional mathematical representation of a molecule's energy as a function of its geometry. arxiv.org For a molecule with N atoms, the PES has 3N-6 dimensions, corresponding to the degrees of freedom for internal coordinates like bond lengths, bond angles, and dihedral angles. libretexts.org Minima on this surface correspond to stable or metastable conformers, while saddle points represent transition states, which are the highest energy points along the lowest energy path between two minima. libretexts.org

For this compound, the conformational flexibility arises primarily from the rotation around several key single bonds. The most significant of these are the C-C-N-C dihedral angle involving the benzyl group and the propanol backbone, and the C-C-C-O dihedral angle within the propanolamine (B44665) fragment. Analysis of the PES helps to identify the preferred orientations of the benzyl and hydroxyl groups relative to the rest of the molecule, which are often stabilized by intramolecular interactions.

Research Findings

While specific, in-depth potential energy surface analyses for this compound are not extensively detailed in publicly available literature, the methodology for such an investigation is well-established. Computational studies on structurally related compounds, such as 2-amino-2-methyl-1-propanol (the parent amine) and benzylamine (B48309), provide a strong basis for understanding the likely conformational preferences. rsc.orgcolostate.eduresearchgate.net

Theoretical investigations typically employ quantum mechanical methods like Density Functional Theory (DFT) to calculate the energy of the molecule at various geometries. researchgate.netnih.gov A common approach involves performing a relaxed PES scan, where a specific dihedral angle is systematically rotated in discrete steps, and at each step, the rest of the molecule's geometry is allowed to relax to its minimum energy configuration. This process maps out the energy profile associated with rotation around a particular bond.

For this compound, a key analysis would involve scanning the dihedral angle defined by the atoms of the C(phenyl)-CH₂-NH-C(propanol) moiety. This would reveal the rotational barrier of the benzyl group and identify the most stable (lowest energy) spatial arrangements relative to the propanolamine backbone. Studies on benzylamine itself have identified multiple stable conformers, including gauche and anti forms, which are determined by the orientation of the amino group relative to the phenyl ring. colostate.eduresearchgate.net These preferences are influenced by subtle intramolecular forces, including potential N-H···π interactions. researchgate.net

The results of such an analysis are typically presented in data tables that correlate the dihedral angle with the calculated relative energy. The conformer with the absolute lowest energy is assigned a relative energy of 0.00, and all other conformers are reported relative to this global minimum.

Table 1: Illustrative Potential Energy Scan of the Cα-N-C-C Dihedral Angle

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformer Description |

| 0 | 5.8 | Eclipsed (Sterically hindered) |

| 60 | 0.8 | Gauche |

| 120 | 4.5 | Eclipsed |

| 180 | 0.0 | Anti (Global Minimum) |

| 240 | 4.5 | Eclipsed |

| 300 | 0.8 | Gauche |

Note: This table presents hypothetical data for illustrative purposes, based on typical energy profiles for similar molecular fragments.

A second critical PES scan would investigate the rotation around the central C-C bond of the propanolamine backbone (N-C-C-OH dihedral). This analysis identifies the preferred orientation of the bulky amino group relative to the hydroxyl group. The resulting conformers are often stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom's lone pair, or in the case of the hydrochloride salt, between the ammonium (B1175870) proton and the hydroxyl oxygen.

Table 2: Illustrative Potential Energy Scan of the N-C-C-O Dihedral Angle

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| 0 | 6.2 | Eclipsed |

| 60 | 0.0 | Gauche (H-bond stabilized) |

| 120 | 3.1 | |

| 180 | 1.5 | Anti |

| 240 | 3.1 | |

| 300 | 0.2 | Gauche |

Note: This table presents hypothetical data for illustrative purposes, based on typical energy profiles for amino alcohols where gauche conformations are often stabilized by hydrogen bonding.

Chemical Reactivity and Mechanistic Pathways

Fundamental Reactivity of the Amino Alcohol Moiety

The amino alcohol moiety is the core of the molecule's reactivity, with the amine and alcohol groups exhibiting distinct yet interactive chemical properties.

The nitrogen atom in 2-(benzylamino)-2-methyl-1-propanol possesses a lone pair of electrons, making it a nucleophilic center. Generally, amines are more nucleophilic than alcohols because nitrogen is less electronegative than oxygen, holding its lone pair less tightly. libretexts.org However, the nucleophilicity of the amine in this specific molecule is modulated by several factors.

The presence of a benzyl (B1604629) group attached to the nitrogen generally reduces its nucleophilicity compared to an unprotected primary or secondary amine. genspark.ai This reduction is attributed to two main effects:

Steric Hindrance: The bulky benzyl group can physically obstruct the approach of electrophiles to the nitrogen atom's lone pair. genspark.ai

Electronic Effect: The benzyl group can exert a mild electron-withdrawing inductive effect, which slightly decreases the electron density on the nitrogen, thereby dampening its nucleophilic character. genspark.ai

Despite these mitigating factors, the secondary amine remains a significant reactive site, capable of participating in nucleophilic substitution and addition reactions. Its nucleophilicity is stronger than that of ammonia, which can sometimes lead to overalkylation in synthetic procedures where it is a product. acs.org

The primary hydroxyl (-OH) group is another key reactive site within the molecule. The oxygen atom, with its two lone pairs, is nucleophilic, while the C-O and O-H bonds are polarized, rendering the carbon and hydrogen atoms electrophilic. msu.edu The reactivity of the alcohol can be categorized as follows:

Reactions as a Nucleophile: The alcohol can attack strong electrophiles. However, its nucleophilicity is weaker than that of the amine. libretexts.org For the alcohol to react with weaker electrophiles, it is often converted to its more potent conjugate base, the alkoxide, by treatment with a strong base.

Reactions with Electrophiles at Oxygen: One of the most important reactions is the formation of esters through reaction with electrophilic derivatives of carboxylic or sulfonic acids (e.g., acid chlorides, anhydrides). msu.edu

Conversion to a Leaving Group: The hydroxyl group itself is a poor leaving group (OH⁻). However, in the presence of a strong acid (like the hydrogen halides HCl, HBr, or HI), the oxygen is protonated to form an oxonium ion (-OH₂⁺). libretexts.org This creates a much better leaving group (H₂O), which can be displaced by a nucleophile. libretexts.orglibretexts.org For a primary alcohol such as this one, the subsequent displacement by a halide ion typically proceeds through an S_N_2 mechanism. libretexts.org Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can also convert the alcohol into a good leaving group, facilitating substitution. libretexts.org

| Functional Group | Type of Reactivity | Typical Reactions | Key Influencing Factors |

|---|---|---|---|

| Secondary Amine (-NHR) | Nucleophilic | Alkylation, Acylation, Cyclization | Steric hindrance and electronic effects from benzyl group genspark.ai |

| Primary Alcohol (-CH₂OH) | Nucleophilic/Electrophilic | Esterification, Ether synthesis, Conversion to alkyl halides msu.edulibretexts.org | Protonation converts -OH to a good leaving group (H₂O) libretexts.org |

As a hydrochloride salt, the amine functionality of 2-(benzylamino)-2-methyl-1-propanol exists in its protonated, ammonium (B1175870) form in the solid state. When dissolved in a protic solvent like water, it participates in acid-base equilibria.

The primary equilibrium involves the deprotonation of the ammonium cation to yield the free secondary amine:

R₂NH₂⁺ + H₂O ⇌ R₂NH + H₃O⁺

The position of this equilibrium is determined by the pKa of the conjugate acid (R₂NH₂⁺). The basicity of the amine makes it readily protonated by strong acids like HCl.

The hydroxyl group is significantly less basic than the amine and is also a very weak acid. The predicted pKa for the alcohol proton is approximately 14.55, indicating it will only be deprotonated by a very strong base. guidechem.comunilongindustry.comlookchem.com Therefore, in most aqueous solutions, the alcohol group will remain protonated. The protonation equilibria are dominated by the amine group, which acts as the primary basic center in the neutral form of the molecule. nih.gov

| Functional Group | Property | Predicted Value | Significance |

|---|---|---|---|

| Amine (as conjugate acid R₂NH₂⁺) | pKa | ~9-11 (Typical for secondary ammonium ions) | Determines the protonation state in solution; acts as a weak acid. |

| Alcohol (-OH) | pKa | 14.55 ± 0.10 guidechem.comunilongindustry.comlookchem.com | Very weakly acidic; requires a strong base for deprotonation. |

Reaction Mechanisms in Organic Transformations

2-(Benzylamino)-2-methyl-1-propanol hydrochloride is a valuable building block, particularly in the synthesis of heterocyclic compounds like oxazolines. unilongindustry.comunilongmaterial.com

Direct participation of 2-(benzylamino)-2-methyl-1-propanol as a primary reactant in common carbon-carbon bond-forming reactions like cross-coupling is not its typical role. Instead, its significance lies in its use as a precursor for the synthesis of chiral ligands, which are subsequently used to catalyze such transformations. unilongmaterial.com For example, amino alcohols are key starting materials for producing chiral oxazoline (B21484) ligands (e.g., BOX and PyBOX ligands). These ligands coordinate with transition metals like palladium, copper, or rhodium, forming chiral catalysts that can mediate asymmetric cross-coupling, allylic alkylation, and other C-C bond-forming reactions with high enantioselectivity. mdpi.com

A prominent reaction pathway for 2-(benzylamino)-2-methyl-1-propanol is its intramolecular cyclization to form oxazoline rings. mdpi.comresearchgate.net Oxazolines are important heterocyclic motifs found in natural products and are widely used as chiral auxiliaries and ligands in asymmetric synthesis. mdpi.comnih.gov The synthesis is typically a two-step process:

Amide Formation: The amino alcohol is first acylated by reacting it with a carboxylic acid or one of its derivatives (such as an acid chloride or ester) to form an N-(2-hydroxyethyl)amide intermediate. In this case, it would form an N-benzyl-N-(2-hydroxy-1,1-dimethylethyl)amide.

Dehydrative Cyclization: The intermediate amide is then cyclized to the oxazoline. This step involves the intramolecular nucleophilic attack of the hydroxyl oxygen on the amide carbonyl carbon, with subsequent elimination of water. The reaction is typically promoted by dehydrating agents or acid catalysts. mdpi.com

Two primary mechanistic pathways have been proposed for the acid-catalyzed cyclization: mdpi.com

Pathway A (Amide Activation): The acid protonates the amide carbonyl oxygen, making the carbonyl carbon more electrophilic. The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl. This pathway generally proceeds with retention of stereochemistry at the carbinol carbon.

Pathway B (Alcohol Activation): The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O). The amide carbonyl oxygen then displaces the water molecule in an intramolecular S_N_2-like substitution. This pathway results in an inversion of stereochemistry at the carbinol carbon. mdpi.com

The operative mechanism can depend on the specific substrate and reaction conditions, particularly the nature of the acid catalyst used. mdpi.com This transformation highlights the utility of 2-(benzylamino)-2-methyl-1-propanol as a scaffold for constructing more complex heterocyclic structures. unilongmaterial.com

Influence of Hydrochloride Salt Form on Reactivity

The conversion of the parent amino alcohol, 2-(benzylamino)-2-methyl-1-propanol, into its hydrochloride salt is a critical modification that profoundly influences its chemical behavior. This transformation involves the protonation of the secondary amine's lone pair of electrons by hydrochloric acid. The resulting ammonium salt exhibits altered reactivity, stability, and physical properties compared to the free base.

A primary consequence of protonation is the drastic reduction in the nitrogen atom's nucleophilicity and basicity. quora.comstudysmarter.co.uklibretexts.org The lone pair, now engaged in a bond with a proton, is unavailable to act as a nucleophile or a Brønsted-Lowry base. quora.com This prevents the amine from participating in undesirable side reactions, such as acting as a base in sensitive catalytic systems or undergoing reactions like O-acylation or succinimide (B58015) formation, which can be initiated by free amines. core.ac.uk

Furthermore, hydrochloride salts of amino alcohols are generally crystalline solids, which are more stable and have a longer shelf-life than the corresponding free amines, which are often viscous liquids or oils susceptible to atmospheric oxidation and degradation. cdnsciencepub.com The ionic nature of the salt also typically enhances solubility in polar solvents.

From a synthetic standpoint, the hydrochloride can be viewed as a stable, easily handled "protected" form of the amine. The reactive free base can be regenerated when needed, either in a separate step or in situ through the addition of a suitable non-nucleophilic base. core.ac.uknih.gov This controlled release allows for greater command over reaction pathways. In some cases, using the hydrochloride salt directly can improve yields by preventing the amine from reacting with sensitive reagents, such as thionyl chloride, thereby directing the reaction to other functional groups like the hydroxyl group. cdnsciencepub.com

| Property | Free Base Form (2-(Benzylamino)-2-methyl-1-propanol) | Hydrochloride Salt Form (2-(Benzylamino)-2-methyl-1-propanol HCl) |

|---|---|---|

| Nitrogen Reactivity | Nucleophilic and basic due to available lone pair. | Non-nucleophilic and non-basic; lone pair is protonated. quora.com |

| Physical State | Typically a viscous liquid or low-melting solid. | Generally a more stable crystalline solid. |

| Stability | More susceptible to oxidation and degradation. | Enhanced shelf-life and stability. cdnsciencepub.com |

| Solubility | Soluble in organic solvents. | Increased solubility in polar solvents. |

| Synthetic Role | Active nucleophile, base, or ligand component. | Stable precursor, "protected" amine; requires activation by a base to liberate the free amine for reaction. core.ac.uk |

Catalytic Mechanisms and Ligand Design

The 2-(benzylamino)-2-methyl-1-propanol structure serves as a valuable chiral scaffold for creating advanced ligands used in asymmetric catalysis. mdpi.comrsc.org Chiral amino alcohols are precursors to highly successful ligand classes, most notably oxazolines. bldpharm.comacs.org The synthesis of chiral oxazoline-containing ligands from amino alcohol precursors is a well-established and versatile strategy in coordination chemistry. nih.govwikipedia.orgorganic-chemistry.orgresearchgate.net These ligands, when complexed with transition metals, create chiral catalysts capable of inducing high levels of enantioselectivity in a wide array of chemical transformations.

Elucidation of Catalytic Cycles in Transition Metal-Mediated Reactions

Ligands derived from the 2-(benzylamino)-2-methyl-1-propanol backbone, such as those incorporating an oxazoline ring, are particularly effective in transition metal catalysis. A classic example where such ligands excel is the Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA), a powerful carbon-carbon bond-forming reaction. acs.orgscience.govuwindsor.canih.gov

The catalytic cycle for Pd-AAA, mediated by a chiral ligand (L*), illustrates the ligand's critical role in establishing stereochemistry.

Oxidative Addition : The cycle begins with the coordination of a Pd(0) complex, bearing the chiral ligand L*, to the double bond of an allylic substrate. This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group bond, forming a cationic η³-allyl-Pd(II) complex and displacing the leaving group.

Stereodefining Nucleophilic Attack : This is the key enantioselective step. The chiral ligand L* creates an asymmetric environment around the palladium center. This asymmetry directs the incoming nucleophile to preferentially attack one of the two enantiotopic termini of the π-allyl intermediate from a specific face. The steric and electronic properties of the ligand block the alternative approach, thus controlling the formation of the new stereocenter. nih.gov

Reductive Elimination : After the nucleophile has added to the allyl fragment, the resulting complex undergoes reductive elimination to release the final chiral product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The ligand's structure directly influences the transition state energies of the nucleophilic attack, making one pathway significantly more favorable and leading to a high enantiomeric excess (ee) of the product. uwindsor.ca

| Step | Description | Role of the Chiral Ligand |

|---|---|---|

| 1. Oxidative Addition | Pd(0)L* reacts with the allylic substrate to form a (π-allyl)Pd(II)L* complex. | Modulates the electronic properties of the metal center and initiates the formation of a chiral intermediate. |

| 2. Nucleophilic Attack | A nucleophile attacks one of the termini of the π-allyl complex. | (Stereodetermining Step) Creates a chiral pocket that directs the nucleophile's trajectory, controlling enantioselectivity and regioselectivity. nih.gov |

| 3. Reductive Elimination | The product is released from the palladium complex. | Facilitates product release and regeneration of the active catalyst. |

| Catalyst Regeneration | The Pd(0)L* complex is reformed. | Ensures the catalytic nature of the process. |

Rational Design of Ligands Incorporating the 2-(Benzylamino)-2-methyl-1-propanol Backbone

The rational design of new, more effective ligands is a cornerstone of modern asymmetric catalysis. nih.govresearchgate.net The 2-(benzylamino)-2-methyl-1-propanol backbone provides a robust and tunable "chiral scaffold" for this purpose. mdpi.comresearchgate.net By systematically modifying different parts of the molecule, chemists can fine-tune the steric and electronic properties of the resulting ligand to optimize its performance in a specific catalytic reaction.

Key points of modification on the scaffold include:

The N-Substituent (Benzyl Group) : The benzyl group can be replaced with other aryl or alkyl groups of varying sizes to adjust the steric bulk around the metal center. Furthermore, adding electron-donating or electron-withdrawing substituents to the phenyl ring can alter the ligand's electronic properties, influencing the reactivity of the metal catalyst.

The C2-Substituents (Methyl Groups) : While the parent compound has two methyl groups, synthetic analogues could replace these with larger groups (e.g., isopropyl, cyclohexyl) to create a more defined and restrictive chiral pocket, which can enhance enantioselectivity.

The Amino Alcohol Core : The core functionality can be transformed into various coordinating moieties. The most common transformation is the cyclization with a carboxylic acid derivative to form a chiral oxazoline ring. wikipedia.orgorganic-chemistry.org This places the chiral center adjacent to the coordinating nitrogen atom, ensuring effective transfer of stereochemical information to the catalytic site. bldpharm.comacs.org

This modular approach allows for the creation of a library of ligands, which can then be screened to find the optimal catalyst for a given transformation. nih.gov

| Modification Site | Structural Change | Predicted Effect on Catalysis |

|---|---|---|

| N-Substituent | Varying aryl/alkyl groups; adding EWG/EDG to the phenyl ring. | Tunes steric hindrance and modulates the electronic nature (Lewis acidity) of the metal center. |

| C2-Substituents | Replacing methyl groups with bulkier alkyl groups. | Increases steric shielding of the metal center, potentially leading to higher enantioselectivity. |

| Amino Alcohol Moiety | Cyclization to form an oxazoline ring; derivatization of the -OH group. | Creates well-defined bidentate ligands (e.g., P,N or N,N) with predictable coordination geometry. bldpharm.comacs.orgnih.gov |

Stereocontrol Mechanisms in Asymmetric Catalysis

The fundamental principle of stereocontrol in asymmetric catalysis is the creation of a chiral environment around the active metal center, which forces the reaction to proceed through diastereomeric transition states of different energies. acs.orgnih.gov A ligand derived from the 2-(benzylamino)-2-methyl-1-propanol backbone achieves this by imposing its own chirality onto the coordination sphere of the metal.

The mechanism of stereocontrol involves several key factors:

Formation of a Chiral Pocket : The ligand's three-dimensional structure, particularly the substituents on the chiral carbon and the nitrogen atom, forms a well-defined asymmetric pocket around the metal.

Steric Repulsion : This chiral pocket dictates how the substrate can approach and bind to the metal center. Steric clashes between the substrate and bulky groups on the ligand will disfavor certain binding orientations. The reaction proceeds through the lowest energy transition state, which corresponds to the binding mode with the least steric repulsion, leading to the preferential formation of one enantiomeric product. chinesechemsoc.org

Electronic Interactions : Beyond simple steric blocking, non-covalent interactions such as π-stacking (between an aromatic ring on the ligand and the substrate) or hydrogen bonding can further stabilize one transition state over another, enhancing selectivity.

Ligand Conformation and Rigidity : Ligands that are conformationally rigid are often more effective because they provide a more predictable and well-defined chiral environment. The oxazoline ring, often formed from the amino alcohol backbone, imparts significant rigidity to the ligand structure. nih.gov

By rationally modifying the ligand's structure as described in the previous section, one can directly manipulate these stereocontrolling elements to maximize the energy difference between the competing diastereomeric transition states, thereby achieving higher levels of enantioselectivity.

Theoretical Chemistry and Predictive Modeling

Ab Initio and Semi-Empirical Quantum Chemical Methods

Quantum chemical methods, which solve the electronic Schrödinger equation, are fundamental to modern chemical research. nih.gov Ab initio ("from first principles") methods derive results directly from theoretical principles without including experimental data. wikipedia.orgcomputabio.com In contrast, semi-empirical methods use a similar theoretical framework but incorporate experimental parameters to simplify calculations, making them faster for larger molecules. wikipedia.orgucsb.edu

Ab initio calculations, such as the Hartree-Fock (HF) scheme, provide a foundational approach. computabio.comchemeurope.com More advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MPn) and coupled cluster (CC) theory offer higher accuracy by better accounting for electron correlation. nih.govchemeurope.com Semi-empirical methods, such as those based on the Neglect of Diatomic Differential Overlap (NDDO) approximation (e.g., MNDO, AM1, PM3), are computationally less expensive and are often used for very large molecular systems. ucsb.eduuomustansiriyah.edu.iqscispace.com

Partial charges represent the net charge on individual atoms within the molecule, arising from the unequal sharing of electrons in covalent bonds. These charges are crucial for understanding electrostatic interactions. For a molecule like 2-(Benzylamino)-2-methyl-1-propanol, the electronegative oxygen and nitrogen atoms are expected to carry partial negative charges, while the hydrogen atoms bonded to them, along with nearby carbon atoms, will carry partial positive charges. abo.fi A study on the related compound 2-amino-2-methyl-1-propanol (B13486) (AMP) carbamate (B1207046) utilized density functional theory (DFT) calculations to investigate its electronic properties, demonstrating the utility of these methods for this class of compounds. rsc.org

| Property | Predicted Value | Methodology | Significance |

|---|---|---|---|

| Partial Charge on Oxygen (O) | Highly Negative | Ab Initio / DFT | Site for hydrogen bonding and electrophilic attack. |

| Partial Charge on Nitrogen (N) | Negative | Ab Initio / DFT | Influences basicity and nucleophilicity. |

| Partial Charge on Hydroxyl Hydrogen (H) | Highly Positive | Ab Initio / DFT | Acts as a hydrogen bond donor. |

| Molecular Dipole Moment | Significant Magnitude | Ab Initio / DFT | Indicates overall molecular polarity, affecting solubility and intermolecular interactions. |

Quantum chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway. This involves calculating the potential energy surface that connects reactants, transition states, and products. By identifying the transition state—the highest energy point along the reaction coordinate—chemists can calculate the activation energy, which is a key determinant of the reaction rate.

For the synthesis of 2-(Benzylamino)-2-methyl-1-propanol, which can be formed via the reductive amination of 2-amino-2-methyl-1-propanol with benzaldehyde (B42025), computational methods can model this transformation. chemicalbook.com The modeling would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants, intermediates (like the imine), and the final product.

Transition State Search: Locating the specific molecular geometry of the transition state for key steps, such as the nucleophilic attack of the amine on the aldehyde and the subsequent reduction of the imine.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Such studies provide a detailed, step-by-step view of the reaction, revealing mechanistic details that are often difficult to observe experimentally. researchgate.net This approach has been applied to understand various reactions involving amino alcohols, such as enantioselective C-H amination to form the vicinal amino alcohol motif. nih.gov

Theoretical methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. nih.gov Quantum mechanical calculations can compute the magnetic shielding tensor for each atom, which can then be converted into a predicted chemical shift. By comparing the predicted spectrum with the experimental one, assignments of peaks to specific atoms can be confirmed. For instance, calculations could differentiate the chemical shifts of the two methyl groups from the protons on the benzyl (B1604629) ring and the propanol (B110389) backbone. While an experimental ¹H NMR spectrum for the parent compound 2-amino-2-methyl-1-propanol is available, theoretical predictions for the title compound would account for the electronic effects of the added benzyl group. chemicalbook.comdocbrown.info

IR Spectroscopy: IR spectra arise from the vibrations of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, computational methods can determine the vibrational frequencies and their corresponding intensities. Each calculated frequency corresponds to a specific normal mode of vibration (e.g., C-H stretch, O-H bend). This allows for the assignment of experimental IR absorption bands to specific molecular motions, aiding in structural elucidation.

| Proton Group | Typical Experimental δ (ppm) | Typical Predicted δ (ppm) (Method: DFT/GIAO) | Multiplicity |

|---|---|---|---|

| (CH₃)₂- | ~0.9 | 0.8 - 1.0 | Doublet |

| -CH- | ~1.8 | 1.7 - 1.9 | Multiplet |

| -CH₂- | ~3.4 | 3.3 - 3.5 | Doublet |

| -OH | Variable (~2.4) | Variable | Singlet (broad) |

Note: Data is illustrative for the 2-methyl-1-propanol (B41256) substructure to demonstrate the principle of spectroscopic prediction. docbrown.infochegg.com Actual values for the title compound would be influenced by the benzylamino group.

Molecular Mechanics and Force Field Development

While quantum mechanics provides high accuracy, its computational cost limits its application to relatively small systems or short timescales. nih.gov Molecular mechanics (MM) offers a computationally efficient alternative for studying large systems like biomolecules or condensed-phase systems. ucsb.edu MM methods treat molecules as a collection of atoms held together by springs (bonds) and use a set of classical potential energy functions, known as a force field, to calculate the energy of the system. ethz.ch

The accuracy of MM simulations is entirely dependent on the quality of the underlying force field. ethz.ch A force field consists of parameters for bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions (van der Waals and electrostatic forces). diva-portal.org Developing a reliable force field for a specific class of molecules, such as amino alcohols, requires careful parameterization.

This process typically involves:

Defining Atom Types: Atoms are classified based on their element and chemical environment. For 2-(Benzylamino)-2-methyl-1-propanol, distinct atom types would be needed for the aromatic carbons, the aliphatic carbons, the amine nitrogen, the alcohol oxygen, and the different types of hydrogens.

Parameter Derivation: Bond, angle, and dihedral parameters are often derived by fitting to high-level ab initio calculations of small, representative molecules in various conformations. nih.govnih.gov Non-bonded parameters are typically fitted to reproduce experimental data for liquids, such as density and enthalpy of vaporization. acs.org

Charge Assignment: Partial atomic charges are a critical component and are usually derived from fitting to the quantum mechanically calculated electrostatic potential. nih.gov

Developing parameters specifically for amino alcohol systems is crucial for accurately modeling their unique features, such as intramolecular hydrogen bonding between the hydroxyl and amino groups. nih.govresearchgate.net

| Interaction Type | Molecular Substructure | Governing Parameters | Importance |

|---|---|---|---|

| Bond Stretching | C-O, C-N, C-C, C-H, O-H, N-H | Force constant (k_b), Equilibrium length (b₀) | Defines covalent bond rigidity. |

| Angle Bending | H-O-C, C-C-N, C-C-O | Force constant (k_θ), Equilibrium angle (θ₀) | Maintains molecular geometry. |

| Torsional (Dihedral) | H-O-C-C, C-N-C-C, C-C-C-C(benzyl) | Barrier height (V_n), Periodicity (n), Phase (γ) | Determines conformational preferences and energy barriers. |

| Non-bonded (van der Waals) | All atom pairs | Lennard-Jones parameters (σ, ε) | Models short-range repulsion and dispersion. |

| Non-bonded (Electrostatic) | All atom pairs | Partial atomic charges (q) | Models long-range electrostatic interactions, including hydrogen bonding. |

Once a force field is developed and validated, it can be used with computational software packages like GROMACS, AMBER, or CHARMM to perform molecular dynamics (MD) or Monte Carlo (MC) simulations. acs.org These simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

For 2-(Benzylamino)-2-methyl-1-propanol hydrochloride, MD simulations could be used to study:

Solvation: How the molecule interacts with water or other solvent molecules, predicting its solvation free energy and hydration structure. researchgate.net

Aggregation: Whether molecules of the compound tend to self-associate in solution and the nature of the non-covalent interactions (e.g., hydrogen bonding, π-stacking of benzyl rings) that drive this process. nih.gov

Conformational Dynamics: How the molecule's shape changes over time and how intermolecular interactions influence its preferred conformations.

These computational tools are essential for bridging the gap between a single molecule's properties and its macroscopic behavior in a chemical system. rsc.orgaber.ac.uk

Quantitative Structure-Property Relationships (QSPR) in Derivatives

Quantitative Structure-Property Relationship (QSPR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. This methodology is instrumental in predicting the properties of new or untested chemical entities based on a set of calculated molecular descriptors. In the context of derivatives of this compound, QSPR can be a powerful tool for predicting various chemical characteristics without the need for extensive experimental synthesis and testing.

Development of Predictive Models for Chemical Properties

The development of predictive QSPR models is a systematic process that involves several key stages. It begins with the creation of a dataset of molecules with known properties. For derivatives of 2-(benzylamino)-2-methyl-1-propanol, this would involve synthesizing a series of analogues with variations in their molecular structure, such as substitutions on the benzyl ring or modifications to the propanol backbone.

Once the dataset is established, a wide array of molecular descriptors is calculated for each molecule. These descriptors quantify different aspects of the molecular structure, including topological, geometrical, electronic, and constitutional indices. Advanced software is used to generate these descriptors, which form the basis of the predictive model.

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then employed to build a mathematical equation that correlates the molecular descriptors with the experimental property of interest. The goal is to identify the descriptors that have the most significant impact on the property being modeled.

The predictive power and robustness of the resulting QSPR model are rigorously evaluated using statistical validation techniques. This ensures that the model is not only capable of accurately predicting the properties of the compounds in the training set but can also generalize to new, untested derivatives.

The application of QSPR modeling to derivatives of this compound can be used to predict a range of chemical properties. For instance, a model could be developed to predict the solubility of these compounds, a critical parameter in many applications. By establishing a relationship between molecular descriptors and aqueous solubility, researchers can estimate the solubility of novel derivatives before they are synthesized.

Similarly, QSPR models can be developed to predict other important properties such as boiling point, melting point, and partition coefficient (log P). These models provide valuable insights into the behavior of the compounds and can guide the design of new derivatives with desired physicochemical characteristics.

To illustrate the application of QSPR in predicting chemical properties, consider a hypothetical study on a series of this compound derivatives. The table below presents a set of hypothetical data for a QSPR model developed to predict the aqueous solubility of these compounds.

| Derivative | Experimental Solubility (mg/L) | Predicted Solubility (mg/L) |

| Compound A | 150 | 145 |

| Compound B | 210 | 215 |

| Compound C | 95 | 100 |

| Compound D | 180 | 175 |

This table is for illustrative purposes only and does not represent actual experimental data.

Computational Screening for Novel Chemical Entities

Computational screening, also known as virtual screening, is a powerful in silico technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired set of properties. This approach significantly accelerates the discovery of novel chemical entities by prioritizing which compounds to synthesize and test in the laboratory.

In the context of this compound derivatives, computational screening can be employed to explore a vast chemical space and identify new analogues with potentially enhanced or novel properties. The process typically begins with the generation of a virtual library of derivatives. This library can be created by systematically modifying the core structure of 2-(benzylamino)-2-methyl-1-propanol with a wide range of chemical substituents.

Once the virtual library is established, the QSPR models developed in the previous step can be used to predict the properties of each compound in the library. For example, a QSPR model for a specific biological activity could be used to screen the library and identify derivatives with high predicted activity.

In addition to QSPR-based screening, other computational methods such as molecular docking can be used. Molecular docking predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. This can be particularly useful if the derivatives of 2-(benzylamino)-2-methyl-1-propanol are being designed to interact with a particular biological target.

The results of the computational screening are a ranked list of candidate compounds with the most promising predicted properties. These top-ranking compounds can then be prioritized for synthesis and experimental testing, thereby focusing laboratory efforts on the most promising candidates.

The table below provides a hypothetical example of the output from a computational screening study of novel this compound derivatives, where the goal is to identify compounds with high predicted activity and favorable physicochemical properties.

| Compound ID | Predicted Activity (Score) | Predicted Solubility (mg/L) | Predicted LogP |

| NCE-001 | 0.85 | 250 | 2.1 |

| NCE-002 | 0.92 | 180 | 2.5 |

| NCE-003 | 0.78 | 300 | 1.8 |

| NCE-004 | 0.89 | 220 | 2.3 |

NCE: Novel Chemical Entity. This table is for illustrative purposes only and does not represent actual experimental data.

Through the iterative process of computational design, prediction, and experimental validation, the discovery and optimization of novel derivatives of this compound can be significantly accelerated.

Applications in Chemical Synthesis and Materials Science

Precursor in the Synthesis of Organic Intermediates

As a foundational building block, 2-(Benzylamino)-2-methyl-1-propanol serves as a key intermediate in various organic synthesis pathways. unilongmaterial.comcymitquimica.comtradewheel.com The compound is typically prepared through the reaction of 2-amino-2-methyl-1-propanol (B13486) with benzaldehyde (B42025), followed by a reduction step. chemicalbook.com Its utility lies in the reactivity of its hydroxyl and amino groups, which allows for the construction of more complex molecules. cymitquimica.comguidechem.com

The structure of 2-(Benzylamino)-2-methyl-1-propanol is conducive to derivatization, enabling the creation of complex molecular frameworks. The presence of both amine and alcohol functional groups allows it to act as a scaffold for building larger molecules. cymitquimica.com It is utilized for the structural modification and synthesis of specialized ligands, such as oxazoline (B21484) ligands, and serves as a building block for chiral auxiliaries. unilongmaterial.comguidechem.com These complex structures are valuable in various fields of chemical research and development. pharmaffiliates.com

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science, with a significant percentage of FDA-approved drugs featuring these structures. nih.gov Precursors containing both nitrogen and a flexible carbon chain are essential for constructing these ring systems. Compounds like 2-(Benzylamino)-2-methyl-1-propanol serve as valuable starting materials in synthetic pathways aimed at producing diverse nitrogen heterocyclic compounds. The inherent structure of the molecule provides the necessary atoms to form parts of a heterocyclic ring through cyclization reactions.

Role in Advanced Chemical Processing and Engineering

Beyond its role in synthesizing discrete molecules, 2-(Benzylamino)-2-methyl-1-propanol hydrochloride is also employed in the formulation of various materials and as a tool in biochemical research.

The compound is used as an intermediate in the synthesis of surfactants and resins. unilongmaterial.com Surfactants, or surface-active agents, are amphiphilic molecules that reduce surface tension, and the distinct polar (hydroxyl) and non-polar (benzyl) regions of 2-(Benzylamino)-2-methyl-1-propanol make it a suitable precursor for creating these molecules. guidechem.com Its integration into polymer chains also contributes to the synthesis of various resins with specific properties.

In the realm of materials science, this compound is also utilized as an intermediate in the development of softener formulations. unilongmaterial.com Softeners are chemical agents that impart a softer feel to textiles and other materials. The chemical properties derived from the amino alcohol structure contribute to the effectiveness of the final softener product.

A specialized, isotopically labeled version of the compound, 2-Benzylamino-2-methyl-1-propanol-d6, is used as a biochemical tool in proteomics research. scbt.com Proteomics involves the large-scale study of proteins, including their structures and functions. ijpca.org Stable isotope-labeled compounds are critical in quantitative proteomics, often used as internal standards in mass spectrometry to accurately measure the abundance of specific proteins or peptides in a sample. nih.gov The use of deuterated (d6) standards like this allows for precise differentiation and quantification, aiding researchers in understanding the complex roles of proteins in biological systems. scbt.com

Interactive Data Tables

Table 1: Summary of Applications

| Field | Application Area | Specific Use | Reference(s) |

|---|---|---|---|

| Chemical Synthesis | Organic Intermediates | Precursor for complex molecules | unilongmaterial.com, cymitquimica.com, guidechem.com |

| Chemical Synthesis | Derivatization | Synthesis of oxazoline ligands and chiral auxiliaries | unilongmaterial.com, guidechem.com |

| Chemical Synthesis | Heterocyclic Chemistry | Precursor for nitrogen-containing heterocycles | nih.gov, |

| Materials Science | Surfactants & Resins | Intermediate in synthesis | unilongmaterial.com, guidechem.com |

| Materials Science | Softeners | Component in softener formulations | unilongmaterial.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-(Benzylamino)-2-methyl-1-propanol |

| 2-amino-2-methyl-1-propanol |

| Benzaldehyde |

Development of Functional Materials and Polymers

The unique molecular architecture of 2-(Benzylamino)-2-methyl-1-propanol, characterized by the presence of a secondary amine and a primary hydroxyl group, presents theoretical possibilities for its application in the synthesis of functional materials and polymers. cymitquimica.com These functional groups offer reactive sites that could potentially be exploited in polymerization and surface modification processes. While specific research on the integration of this compound into materials science is not extensively documented in publicly available literature, the principles governing the use of analogous amino alcohols can provide insight into its potential applications.

Incorporation into Polymeric Backbones for Specific Chemical Functionalities